molecular formula C31H38N6O2 B607845 GSK503

GSK503

カタログ番号: B607845
分子量: 526.7 g/mol
InChIキー: HRDQQHUKUIKFHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK503は、ヒストンリシンN-メチルトランスフェラーゼであるエンハンサーオブゼストホモログ2(EZH2)の強力かつ特異的な阻害剤です。 この化合物は、抗腫瘍活性を示しており、主にエピジェネティック修飾とその癌などの様々な疾患における影響を研究するための科学研究で使用されています .

科学的研究の応用

Melanoma

  • Tumor Growth Inhibition :
    • In studies involving murine models, GSK503 treatment significantly reduced the emergence of new skin melanomas and inhibited overall tumor growth. Mice treated with this compound exhibited a marked decrease in tumor proliferation rates, comparable to genetic Ezh2 ablation .
  • Metastasis Prevention :
    • This compound has demonstrated efficacy in preventing metastatic spread in melanoma models. Mice treated with this compound showed a significant reduction in lymph node and lung metastases, leading to improved survival rates .

Conjunctival Melanoma

  • This compound was tested on conjunctival melanoma xenografts, where it significantly attenuated tumor growth at well-tolerated concentrations. The compound's ability to inhibit cell growth and alter gene transcription profiles was confirmed through both pharmacological and genetic approaches .

IC50 Values for this compound in Various Cell Lines

Cell LineIC50 (μM)
CRMM18.5 ± 0.4
CRMM29.3 ± 0.7
CM2005.115.9 ± 1.4

This table illustrates the potency of this compound across different conjunctival melanoma cell lines, indicating its effectiveness as an EZH2 inhibitor .

Case Study 1: Melanoma Treatment

In a controlled study involving Tyr::N-Ras Q61K Ink4a mice, this compound was administered at a dosage of 150 mg/kg via intraperitoneal injections for 35 consecutive days. The treatment resulted in:

  • A significant reduction in H3K27me3 levels within tumors.
  • A marked decrease in the number of new skin melanomas developed over time.
  • Enhanced survival rates compared to control groups .

Case Study 2: Conjunctival Melanoma

In another study focusing on conjunctival melanoma, this compound was used to treat xenografts derived from primary CM cell lines. The results indicated:

  • Profound inhibition of tumor growth.
  • Upregulation of the tumor suppressor gene p21/CDKN1A following EZH2 knockdown.
  • A favorable safety profile with manageable side effects .

作用機序

GSK503は、EZH2のメチルトランスフェラーゼ活性を阻害することによってその効果を発揮します。この阻害は、遺伝子抑制に関連する重要なエピジェネティックマーカーである、リシン27(H3K27me3)におけるヒストンH3のトリメチル化の減少につながります。 この活性を阻害することにより、this compoundは腫瘍抑制遺伝子を再活性化し、癌細胞の増殖と転移を阻害します .

生化学分析

Biochemical Properties

GSK503 interacts with the EZH2 methyltransferase, a histone-lysine N-methyltransferase enzyme . This enzyme catalyzes the trimethylation of lysine 27 on histone 3 (H3K27me3), a process that induces chromatin compaction and consequently inhibits target genes transcription . This compound is highly selective against EZH1 and other human methyltransferases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces cellular H3K27me3 levels . In human melanoma cells, this compound significantly reduces H3K27me3 levels, induces G1 cell cycle arrest, and slows down cell growth . It also inhibits the growth of diffuse large B-cell lymphoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the methyltransferase activity of both wild-type and mutant EZH2 . This inhibition leads to a reduction in H3K27me3 levels, which in turn affects gene expression . The compound is highly selective, showing over 4000-fold selectivity over other human methyltransferases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It reduces cellular H3K27me3 levels and inhibits the growth of diffuse large B-cell lymphoma cells . The effects of this compound have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been observed to inhibit lymph node and lung metastases of melanoma and reduce lung nodule counts . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

As an inhibitor of the EZH2 methyltransferase, it likely interacts with this enzyme and potentially other cofactors in the histone methylation pathway .

Transport and Distribution

Given its role as an inhibitor of the EZH2 methyltransferase, it is likely that it interacts with this enzyme in the nucleus of cells .

Subcellular Localization

This compound is likely to be localized in the nucleus of cells, given its interaction with the EZH2 methyltransferase, a nuclear enzyme

準備方法

合成経路と反応条件

GSK503は、インドールコア構造の形成に続く様々な官能基の導入を含む一連の化学反応によって合成されます。合成経路には通常、以下のステップが含まれます。

工業的生産方法

This compoundの具体的な工業的生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を使用して研究室で生産されています。 このプロセスには、再結晶やクロマトグラフィーなど、高純度レベルを達成するための複数の精製ステップが含まれます .

化学反応の分析

反応の種類

GSK503は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、this compoundの様々なアナログと誘導体があり、これらは構造活性相関を研究し、化合物の有効性を最適化するために使用されます .

類似化合物との比較

GSK503は、GSK126やGSK343などの他のEZH2阻害剤と比較されます。これらの化合物はすべてEZH2を標的とする一方で、this compoundは、その高い選択性と効力により注目されています。 EZH1に対しては200倍以上、他のヒストンメチルトランスフェラーゼに対しては4000倍以上の選択性を示します .

類似化合物のリスト

生物活性

GSK503 is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2) that regulates gene expression through histone methylation. This compound has been studied extensively for its biological activity, particularly in the context of cancer treatment, where it has shown promise in various malignancies, including melanoma and multiple myeloma (MM).

This compound functions primarily by inhibiting the methyltransferase activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3). This alteration in histone modification results in the reactivation of tumor suppressor genes that are silenced by EZH2. The following sections detail specific biological activities observed with this compound.

1. Inhibition of Tumor Growth

This compound has demonstrated significant anti-cancer activity across multiple studies:

  • Melanoma Models : In murine models, this compound treatment resulted in a marked reduction in tumor growth and metastasis. Specifically, it inhibited lymph node and lung metastases and reduced lung nodule counts in C57Bl/6 mice xenografted with B16-F10 melanoma cells .
  • Multiple Myeloma : this compound was shown to enhance apoptosis in MM cell lines by increasing pro-apoptotic proteins such as BAX and cleaved caspase-3 while decreasing anti-apoptotic proteins like BCL-2 .

2. Effects on Cell Cycle

This compound induces cell cycle arrest, particularly at the G1 phase. In studies involving human melanoma cells, treatment with this compound led to a significant reduction in cell proliferation rates and an increase in cell cycle arrest markers .

Case Studies and Experimental Data

Several studies have investigated the effects of this compound on various cancer cell lines:

  • Table 1: IC50 Values of this compound in Different Cell Lines
Cell LineIC50 (μM)
CRMM18.5 ± 0.4
CRMM29.3 ± 0.7
CM2005.115.9 ± 1.4

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound across different conjunctival melanoma (CM) cell lines, indicating its potency against these cells .

3. Modulation of Signaling Pathways

This compound has been shown to affect several key signaling pathways:

  • NF-κB Pathway : Treatment with this compound resulted in decreased phosphorylation levels of p65 and STAT3, leading to reduced expression of IL-6 and BCL-2, which are downstream targets of the NF-κB pathway .
  • mTOR Pathway : RNA sequencing analysis indicated that this compound treatment significantly affected genes involved in mTOR signaling, suggesting that its effects may extend beyond EZH2 inhibition alone .

Safety and Toxicity

In animal studies, this compound was associated with reversible weight loss (~10%) but did not exhibit significant toxicity at therapeutic doses . The compound's effects were closely monitored through various assays to ensure that any adverse effects were minimal compared to its therapeutic benefits.

特性

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDQQHUKUIKFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6-bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxopyridin-3-yl)methyl)-1-isopropyl-3-methyl-1H-indole-4-carboxamide (2 g, 4.65 mmol) in DMF (100 mL) was added 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (1.55 g, 5.12 mmol) followed by a solution of sodium carbonate (1.23 g, 11.62 mmol) in water (10 mL) and the contents were degassed with argon for 30 min. After that PdCl2(PPh3)2 (326 mg, 0.464 mmol) was added and the contents again degassed with argon for 10 min. The reaction mixture was stirred at reflux for 3 h. The reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (3×150 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated to afford the crude product (2.8 g). The crude compound was purified by column chromatography over silica gel (100-200 mesh, eluent: 0-10% MeOH: DCM), and the obtained product was further triturated with diethyl ether (100 mL) to afford the title compound as an off white solid (1.2 g, 50%). 1H NMR (DMSO-d6, 400 MHz): δ 1.493 (d, J=6.4 Hz, 6H), 2.092 (s, 3H), 2.286 (s, 3H), 2.409 (s, 3H), 2.424 (s, 3H), 2.632 (s, 4H), 3.621 (s, 4H), 4.603-4.685 (m, 3H), 5.880 (s, 1H), 6.606 (d, J=8.8 Hz, 1H), 7.016 (s, 1H), 7.261 (s, 1H), 7.433 (s, 1H), 7.675-7.704 (dd, J=9 Hz, 2.4 Hz, 1H), 8.425 (d, J=2.0 Hz, 1H), 11.699 (brs, 1H); LCMS (ES+): 525.23 [M−H].
Name
6-bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxopyridin-3-yl)methyl)-1-isopropyl-3-methyl-1H-indole-4-carboxamide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
326 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK503
Reactant of Route 2
Reactant of Route 2
GSK503
Reactant of Route 3
Reactant of Route 3
GSK503
Reactant of Route 4
Reactant of Route 4
GSK503
Reactant of Route 5
Reactant of Route 5
GSK503
Reactant of Route 6
Reactant of Route 6
GSK503
Customer
Q & A

Q1: What is the primary mechanism of action of GSK503 and its downstream effects?

A1: this compound is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [, , ]. This complex is responsible for trimethylating histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents the placement of this repressive mark, leading to the reactivation of silenced genes [, ]. This reactivation has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in various cancer cells, including those of Diffuse Large B-cell Lymphomas (DLBCL) []. In preclinical models of Lynch Syndrome, this compound treatment reduced polyp formation and was associated with increased infiltration of cytotoxic immune cells, suggesting an immune-mediated anti-tumor effect [].

Q2: How does this compound interact with its target, EZH2?

A2: While the exact binding mode of this compound to EZH2 has not been extensively detailed in the provided abstracts, it is classified as an EZH2-specific inhibitor []. This specificity suggests a direct interaction with the enzyme, likely within its catalytic domain, to prevent its methyltransferase activity. Further research, including co-crystallization studies, would be needed to elucidate the precise molecular interactions.

Q3: What are the effects of this compound on gene expression in the context of cancer?

A3: this compound treatment has been shown to reverse the aberrant silencing of genes crucial for cell cycle regulation and differentiation in cancer cells []. Specifically, genes with bivalent chromatin domains, marked by both activating (H3K4me3) and repressive (H3K27me3) marks, are particularly affected []. In DLBCL and potentially other cancers, this compound reactivates genes like CDKN1A (involved in cell cycle arrest), IRF4 and PRDM1 (involved in differentiation) by inhibiting EZH2-mediated H3K27 trimethylation []. This reactivation contributes to the anti-proliferative and pro-differentiation effects of this compound in these cancers.

Q4: What is the evidence for the efficacy of this compound in preclinical models of cancer?

A4: Several studies highlighted in the abstracts demonstrate the preclinical efficacy of this compound. In a Lynch Syndrome mouse model, this compound significantly reduced adenoma multiplicity, indicating a preventative effect against tumor formation []. This was accompanied by a noticeable shift in the immune landscape, with an increase in cytotoxic T cells and macrophages in the colon []. Furthermore, this compound inhibited cell growth and colony formation in conjunctival melanoma cell lines, highlighting its potential in this malignancy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。